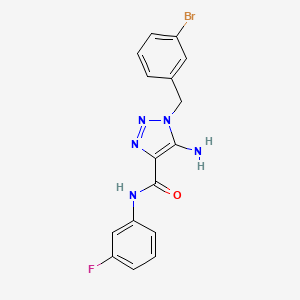

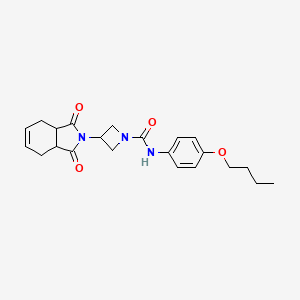

![molecular formula C12H15N3O4 B3007916 6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid CAS No. 2137515-95-6](/img/structure/B3007916.png)

6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives has been widely studied . Various methods for the synthesis of pyrimidines are described in the literature . These methods often involve reactions with amidines, alkynes, or α-methyl or α-methylene ketones .

Chemical Reactions Analysis

Pyrimidine derivatives, including “6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid”, can undergo various chemical reactions . These reactions often involve the suppression of the cyclooxygenase (COX) enzymes .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals. The pyrrolo[3,4-d]pyrimidine moiety is a common structural framework found in many biologically active molecules .

Development of Antimicrobial Agents

The pyrrolopyrimidine derivatives have been studied for their antimicrobial properties. This compound can be used to synthesize derivatives that show potential as antimicrobial agents, contributing to the fight against resistant strains of bacteria .

Agricultural Chemical Research

In agriculture, pyrrolopyrimidine derivatives are explored for their use as fungicides, herbicides, and insecticides. The compound could be modified to enhance its activity and specificity in agricultural applications .

Organic Synthesis Methodologies

Researchers utilize this compound in developing new synthetic methodologies. Its structure allows for various chemical reactions, including nucleophilic substitution, which can be applied to synthesize specific enantiomers of interest .

Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis. This compound, with its Boc group, can be used in the synthesis of peptides, particularly in the formation of dipeptides using ionic liquid technologies .

Photoactive Molecular Development

Derivatives of this compound are used in the creation of photoactive molecules, such as molecular photoswitches. These have applications in developing light-responsive materials and systems .

Medicinal Chemistry

In medicinal chemistry, this compound’s derivatives are used to create molecules with potential therapeutic effects. They are investigated for their role in treating various diseases due to their biological activity .

Material Science

The compound’s derivatives can be incorporated into materials to impart specific properties, such as conductivity or luminescence. This is particularly relevant in the development of novel electronic and photonic materials .

Mécanisme D'action

Target of Action

The primary targets of the compound “6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid” are currently unknown. The compound is part of a collection of unique chemicals provided to early discovery researchers

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects requires detailed studies, including in vitro and in vivo experiments.

Orientations Futures

The future directions for research on “6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications . Detailed structure-activity relationship (SAR) analysis and prospects could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

Propriétés

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c1-12(2,3)19-11(18)15-5-8-7(4-13-6-14-8)9(15)10(16)17/h4,6,9H,5H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISHHKREHNGBKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=NC=NC=C2C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

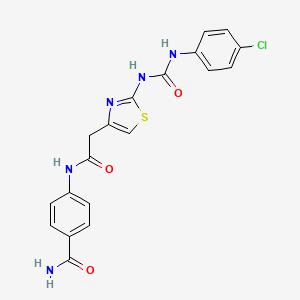

![2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B3007834.png)

![(5-Bromopyridin-3-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3007836.png)

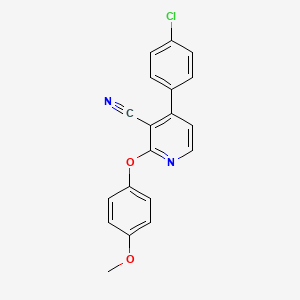

![3-[5-(2-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)propanamide](/img/structure/B3007838.png)

amino}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3007839.png)

![6-Propyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3007841.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea](/img/structure/B3007854.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3007856.png)